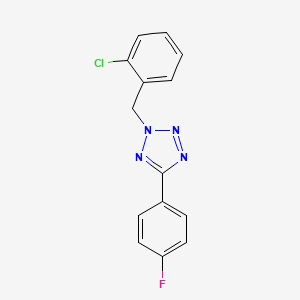![molecular formula C15H13N5OS B5502503 5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)
5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including compounds closely related to the specified molecule, involves multi-step reaction sequences. For example, a study detailed the synthesis of triazole Schiff bases by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate, followed by condensation with 2-hydroxy-1-naphthaldehyde (Sancak et al., 2007). Another approach involved the reaction of methyl nicotinate through a multi-step reaction sequence to yield 4-substituted-benzal-amino-3-mercapto-5-pyridin-3'yl-[1,2,4]-triazoles (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied through various spectroscopic and theoretical methods. For instance, the crystal structure, spectroscopic, electronic, and nonlinear optical properties of a related triazole compound were analyzed through experimental and DFT studies, revealing insights into the geometric and electronic characteristics of these compounds (Nadeem et al., 2017).
Chemical Reactions and Properties
Triazole compounds are known for their reactivity towards various chemical reagents, leading to a wide range of chemical transformations. The acylation of thiatriazole with chloroformates and chlorothioformates to yield thiadiazoles and trithiapentalenes is an example of such reactivity (Graubaum et al., 1989). Additionally, aminomethylation and cyanoethylation reactions of triazole thiols have been explored for the synthesis of novel compounds with potential biological applications (Hakobyan et al., 2017).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-(Phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol and its derivatives demonstrate notable antimicrobial properties. Studies have shown that compounds in this category, including similar triazole derivatives, exhibit good to moderate antimicrobial activity against various microorganisms, suggesting potential for development in antimicrobial treatments (Bayrak et al., 2009), (Bayrak et al., 2009).
Corrosion Inhibition
These compounds have been studied for their effectiveness as corrosion inhibitors. Research has identified certain Schiff’s bases of pyridyl substituted triazoles as effective corrosion inhibitors for mild steel in acidic environments, showcasing the potential for industrial applications in corrosion control (Ansari et al., 2014).
Anti-tumor and Antioxidant Activities
Studies on triazole derivatives, including those structurally related to 5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, have revealed promising anti-tumor and antioxidant properties. These findings indicate potential therapeutic applications in cancer treatment and managing oxidative stress-related conditions (Karrouchi et al., 2016), (Maddila et al., 2015).
DNA Methylation Inhibition
Further research has identified certain 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, related to the chemical structure , as potential DNA methylation inhibitors. This highlights the possibility of using these compounds in the field of epigenetics and cancer therapy (Hovsepyan et al., 2018).
Potential in Material Science
The 1,2,4-triazole derivatives have shown utility in material science, particularly in the synthesis of polymers and Schiff base ligands for metal complexes. This broadens the application scope to include materials engineering and chemistry (Shaikh et al., 2002), (Aboura et al., 2018).
Propiedades
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c22-15-19-18-14(11-21-13-7-2-1-3-8-13)20(15)17-10-12-6-4-5-9-16-12/h1-10H,11H2,(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWAHRRAEOJTAR-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)
![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)
![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)
![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)


![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)
